molecular formula C12H10N8O2 B5571754 N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine

N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine

Cat. No. B5571754
M. Wt: 298.26 g/mol
InChI Key: DPABJXXFBKNTRI-RIYZIHGNSA-N
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Description

The compound of interest is a type of tetrazole, which is a class of synthetic organic compounds used in various chemical and pharmaceutical applications. Tetrazoles are known for their versatile properties and are often studied for their potential in different fields of chemistry.

Synthesis Analysis

  • The synthesis of related tetrazole compounds often involves complex organic reactions. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was synthesized and its structure determined by X-ray crystallography, showcasing typical methods used in tetrazole synthesis (Al-Hourani et al., 2016).

Molecular Structure Analysis

  • The molecular structure of similar tetrazoles often features intricate bonding and spatial arrangements, as seen in the X-ray crystallography results of related compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

  • Tetrazoles like the one are reactive towards various chemical agents. The precise reactions would depend on the substituents attached to the tetrazole ring. For instance, in a related study, certain tetrazole derivatives were found to undergo rearrangements with triethylamine (Khalafy et al., 2002).

Physical Properties Analysis

  • The physical properties of tetrazoles, including their crystalline structure, melting points, and solubility, can be quite varied. The X-ray crystallography of similar compounds provides insights into their crystalline structures (Al-Hourani et al., 2016).

Chemical Properties Analysis

  • The chemical properties of tetrazoles are influenced by their molecular structure. They often exhibit interesting reactivity due to the presence of the tetrazole ring, a feature that has implications in various chemical syntheses and applications (Khalafy et al., 2002).

Scientific Research Applications

Efficient Synthesis Protocols

An efficient synthesis of N-fused heterocyclic compounds, including derivatives of N1-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine, is achieved through a five-component cascade reaction. This process highlights a domino protocol involving N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization, emphasizing its operational simplicity and environmental friendliness (Hosseini & Bayat, 2019).

Crystal Structure Analysis

The crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a related compound, has been determined. This study provides insights into the molecular interactions and conformations of such compounds, which is essential for understanding their chemical behavior and potential applications (Al-Hourani et al., 2016).

Neuroprotective Potential

Investigations into neuroprotective agents reveal that compounds like 7-Nitroindazole, structurally related to N1-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine, exhibit potential in preventing neurotoxicity in models of Parkinson's disease. This highlights the significance of such compounds in biomedical research related to neurodegenerative diseases (Hantraye et al., 1996).

Fused Heterocyclic Compounds Synthesis

The synthesis of fused tetraheterocyclic compounds, which includes the structural framework of N1-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine, demonstrates the versatility of these compounds in creating complex molecular structures. This research contributes to the advancement of organic synthesis methods (Liang et al., 2006).

Molecular Structure and Spectral Properties

The study of N-methyl-N-(4-pyridyl)-nitramine, which shares similarities with the chemical structure , provides valuable insights into the molecular structure and spectral properties of such compounds. This research is crucial for understanding the physical and chemical characteristics of these molecules (Kyzioł et al., 2002).

Fluorescent Sensor Development

The development of fluorescent sensors utilizing aromatic bicyclic fused rings and pyridyl groups, akin to the structure of N1-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine, underscores their potential in detecting explosives like 2,4,6-trinitrophenol. This application demonstrates the significance of such compounds in creating sensitive and selective chemical sensors (Chakraborty & Mandal, 2018).

properties

IUPAC Name

1-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N8O2/c13-12-15-16-17-19(12)14-8-11-2-1-7-18(11)9-3-5-10(6-4-9)20(21)22/h1-8H,(H2,13,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPABJXXFBKNTRI-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NN2C(=NN=N2)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/N2C(=NN=N2)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1H-tetrazole-1,5-diamine

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